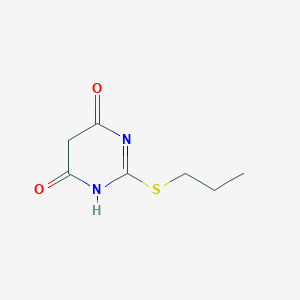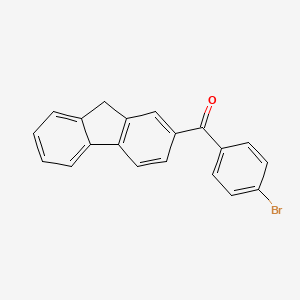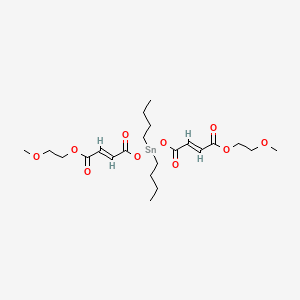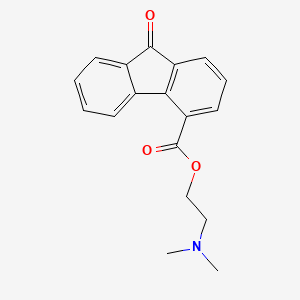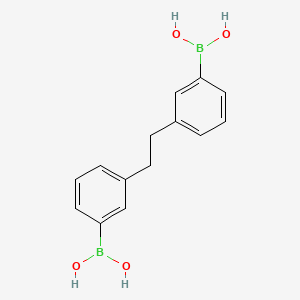
(Ethane-1,2-diylbis(3,1-phenylene))diboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ethane-1,2-diylbis(3,1-phenylene))diboronic acid is an organic compound that features two boronic acid groups attached to a central ethane-1,2-diyl linker, which is further connected to two phenylene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diylbis(3,1-phenylene))diboronic acid typically involves the reaction of 1,2-dibromoethane with 3-bromophenylboronic acid under palladium-catalyzed Suzuki coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(Ethane-1,2-diylbis(3,1-phenylene))diboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid groups to boranes.
Substitution: The phenylene groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Halogenated or nitrated phenylene derivatives.
Aplicaciones Científicas De Investigación
(Ethane-1,2-diylbis(3,1-phenylene))diboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Mecanismo De Acción
The mechanism of action of (Ethane-1,2-diylbis(3,1-phenylene))diboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of sensors and drug delivery systems. The boronic acid groups interact with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
(1,2-diphenylethene-1,2-diyl)bis(4,4’-phenylene)-1,1’-diboronic acid: Similar structure but with a diphenylethene core.
3,3’-(Ethane-1,2-diylbis(oxy))bis(3,1-phenylene)diboronic acid: Contains an ethane-1,2-diylbis(oxy) linker instead of a direct ethane-1,2-diyl linker.
Uniqueness
(Ethane-1,2-diylbis(3,1-phenylene))diboronic acid is unique due to its specific structural arrangement, which provides distinct reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in the development of selective sensors and catalysts.
Propiedades
Número CAS |
173394-25-7 |
|---|---|
Fórmula molecular |
C14H16B2O4 |
Peso molecular |
269.9 g/mol |
Nombre IUPAC |
[3-[2-(3-boronophenyl)ethyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H16B2O4/c17-15(18)13-5-1-3-11(9-13)7-8-12-4-2-6-14(10-12)16(19)20/h1-6,9-10,17-20H,7-8H2 |
Clave InChI |
YLELPMBOCXVXEA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)CCC2=CC=CC(=C2)B(O)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


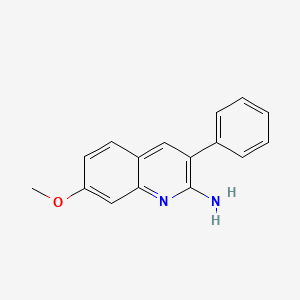
![2-(3,4-dimethoxyphenyl)-5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14148281.png)
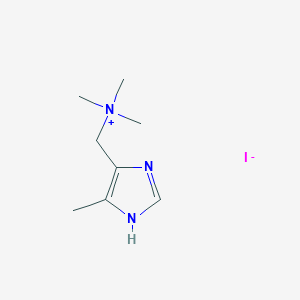
![2,2'-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol)](/img/structure/B14148290.png)
![5-{6-[(3-Chlorophenyl)amino]pyridazin-3-yl}-2-methylbenzenesulfonamide](/img/structure/B14148294.png)
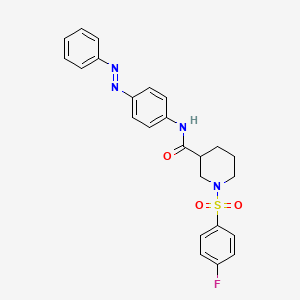
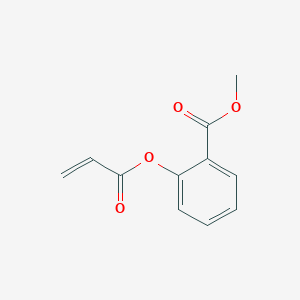
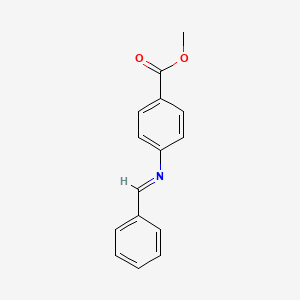
![[4-(5-formylthiophen-2-yl)-2,2,6,6-tetramethyl-3,6-dihydropyridin-1(2H)-yl]oxidanyl](/img/structure/B14148313.png)
